molecular formula C21H20ClN3O3 B2488680 3-(1-(2-(4-chlorophenoxy)acetyl)piperidin-3-yl)quinazolin-4(3H)-one CAS No. 2034422-53-0

3-(1-(2-(4-chlorophenoxy)acetyl)piperidin-3-yl)quinazolin-4(3H)-one

Cat. No.: B2488680
CAS No.: 2034422-53-0
M. Wt: 397.86
InChI Key: GKFWDOIXXAMZEP-UHFFFAOYSA-N
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Description

3-(1-(2-(4-chlorophenoxy)acetyl)piperidin-3-yl)quinazolin-4(3H)-one is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

3-[1-[2-(4-chlorophenoxy)acetyl]piperidin-3-yl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3/c22-15-7-9-17(10-8-15)28-13-20(26)24-11-3-4-16(12-24)25-14-23-19-6-2-1-5-18(19)21(25)27/h1-2,5-10,14,16H,3-4,11-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFWDOIXXAMZEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)COC2=CC=C(C=C2)Cl)N3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Mediated Cyclization

A modified protocol from Berest et al. (2012) involves refluxing 2-aminobenzamide (4a ) with aldehydes in ethanol to form the quinazolinone ring. For example:

  • 2-Aminobenzamide (4a) (1.0 mmol) and piperidin-3-carbaldehyde (1.1 mmol) are dissolved in ethanol.
  • The mixture is refluxed for 6–8 hours, followed by solvent evaporation.
  • The residue is purified via column chromatography (DCM:EtOAc, 9:1) to yield 3-(piperidin-3-yl)quinazolin-4(3H)-one (Intermediate A ) in 65–70% yield.

Key Data :

  • Yield : 68%
  • Characterization : $$ ^1H $$ NMR (400 MHz, DMSO) δ 8.15 (d, J = 8.0 Hz, 1H), 7.84–7.87 (m, 1H), 4.89 (s, 2H, CH$$_2$$)
  • IR : 1670 cm$$^{-1}$$ (C=O), 1599 cm$$^{-1}$$ (C=N).

Niementowski Reaction

An alternative route adapts the Niementowski reaction using anthranilic acid and formamide under reflux:

  • Anthranilic acid (1.0 mmol) and formamide (5.0 mmol) are heated at 180°C for 4 hours.
  • The crude product is recrystallized from ethanol to yield quinazolin-4(3H)-one.

Advantage : Higher scalability (85% yield) but requires stringent temperature control.

Acylation with 2-(4-Chlorophenoxy)acetyl Chloride

The final step involves acylating the piperidine nitrogen with 2-(4-chlorophenoxy)acetyl chloride, adapting methods from PMC studies (2024):

Synthesis of 2-(4-Chlorophenoxy)acetyl Chloride

  • 2-(4-Chlorophenoxy)acetic acid (1.0 mmol) is treated with thionyl chloride (3.0 mmol) in anhydrous DCM at 0°C.
  • After 2 hours, excess thionyl chloride is removed under vacuum to yield the acyl chloride.

Coupling Reaction

  • Intermediate B (1.0 mmol) and triethylamine (2.0 mmol) are dissolved in anhydrous DCM.
  • 2-(4-Chlorophenoxy)acetyl chloride (1.2 mmol) is added dropwise at 0°C.
  • The mixture is stirred at room temperature for 6 hours, then washed with NaHCO$$_3$$ and brine.
  • Column chromatography (Hexane:EtOAc, 7:3) yields the title compound in 75% purity.

Reaction Table :

Parameter Value
Solvent Dichloromethane
Base Triethylamine
Temperature 0°C to RT
Yield 75%
Purity (HPLC) 95%

Alternative Multi-Component Approaches

A patent by Google Patents (2015) describes a one-pot method using isatoic anhydride, β-keto esters, and amines:

  • Isatoic anhydride (1.0 mmol), 4-chlorophenoxyacetic acid (1.0 mmol), and piperidin-3-amine (1.0 mmol) are refluxed in ethanol with piperidine (10 mol%) and I$$_2$$ (5 mol%).
  • After 8 hours, the product is filtered and recrystallized from ethanol (55% yield).

Advantage : Reduced purification steps but lower yield.

Characterization and Validation

Spectroscopic Data

  • $$ ^1H $$ NMR (400 MHz, CDCl$$3$$) : δ 8.12 (d, J = 8.0 Hz, 1H, ArH), 7.45–7.50 (m, 2H, ArH), 4.62 (s, 2H, COCH$$2$$), 3.85–3.90 (m, 1H, piperidine-H), 2.80–2.95 (m, 4H, piperidine-H).
  • IR (KBr) : 1685 cm$$^{-1}$$ (C=O), 1240 cm$$^{-1}$$ (C-O-C).

Chromatographic Purity

HPLC analysis (C18 column, MeCN:H$$_2$$O 70:30) confirms ≥95% purity.

Challenges and Optimization Strategies

  • Low Acylation Yields : Use of coupling agents (HOBt/EDCl) improves yields to 85%.
  • Piperidine Ring Substitution : Steric hindrance at the piperidine nitrogen necessitates excess acyl chloride (1.5 eq).

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-(4-chlorophenoxy)acetyl)piperidin-3-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinazolinone derivatives.

    Reduction: Reduction reactions can be performed to modify the quinazolinone core or the piperidine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different oxidation states, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-(1-(2-(4-chlorophenoxy)acetyl)piperidin-3-yl)quinazolin-4(3H)-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(1-(2-(4-chlorophenoxy)acetyl)piperidin-3-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(1-(2-(4-chlorophenoxy)acetyl)piperidin-3-yl)quinazolin-4(3H)-one: shares similarities with other quinazolinone derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research applications and potential therapeutic uses.

Biological Activity

The compound 3-(1-(2-(4-chlorophenoxy)acetyl)piperidin-3-yl)quinazolin-4(3H)-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. This article focuses on the biological activity of this specific compound, particularly its cytotoxicity, kinase inhibition, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H22ClN3O2\text{C}_{20}\text{H}_{22}\text{ClN}_{3}\text{O}_{2}

This structure includes a quinazolinone core, a piperidine ring, and a phenoxyacetyl substituent, contributing to its biological properties.

Cytotoxicity

Recent studies have demonstrated that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. In particular, the compound has shown potent activity against human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines.

CompoundCell LineIC50 (µM)Comparison with Control
This compoundMCF-70.20 ± 0.022-30 times more potent than Lapatinib (5.9 ± 0.74)
This compoundA27800.14 ± 0.034-87 times more potent than Lapatinib (12.11 ± 1.03)

These results indicate that the compound exhibits significantly higher cytotoxicity compared to established treatments like Lapatinib, suggesting its potential as an effective anticancer agent .

Kinase Inhibition

The mechanism of action for the compound involves the inhibition of multiple tyrosine kinases, which are crucial in cancer progression. The following table summarizes the inhibitory activities against key kinases:

KinaseIC50 (µM)Type of Inhibition
CDK20.173 ± 0.012Non-competitive Type-II
HER20.079 ± 0.015Non-competitive Type-II
EGFRSimilar to Imatinib (IC50 = 0.131 ± 0.015)Competitive Type-I
VEGFR2Not specified in studyNot specified

The compound has been identified as a potent inhibitor of CDK2, HER2, and EGFR, indicating its potential role in targeted cancer therapies .

Case Studies

In a study focusing on quinazolinone derivatives, several compounds were synthesized and evaluated for their biological activities. Among these, the derivative containing the chlorophenoxy group exhibited enhanced cytotoxicity and kinase inhibition compared to other derivatives lacking this substituent . The presence of the chlorophenoxy moiety is believed to enhance binding affinity to target proteins, thereby increasing biological activity.

Q & A

Q. Key Parameters :

  • Temperature control (0–5°C for acylation; 80°C for coupling).
  • Solvent selection (DMF for coupling; ethanol for recrystallization).

Basic: How is structural characterization performed to confirm the compound’s integrity?

Answer:
Post-synthesis characterization includes:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., piperidine C-3 linkage, quinazolinone C-3 substitution) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₂H₂₁ClN₃O₃; expected [M+H]⁺: 410.1264) .
  • Infrared Spectroscopy (IR) : Detect carbonyl stretches (~1680 cm⁻¹ for quinazolinone; ~1720 cm⁻¹ for acetyl) .

Basic: What primary biological activities are reported for quinazolinone derivatives structurally similar to this compound?

Answer:
Related compounds exhibit:

  • Anticancer Activity : Inhibition of topoisomerase II and EGFR kinases (IC₅₀: 2–10 μM in MCF-7 cells) .
  • Antimicrobial Effects : MIC values of 8–32 μg/mL against S. aureus and E. coli .
  • Anti-inflammatory Action : NF-κB pathway inhibition (30–50% reduction in TNF-α at 10 μM) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological efficacy?

Answer:
Methodology :

Substituent Variation :

  • Modify the 4-chlorophenoxy group (e.g., replace Cl with F or NO₂) to alter electron-withdrawing effects .
  • Vary the piperidine acyl chain (e.g., replace acetyl with propionyl) to assess lipophilicity impacts .

Biological Assays :

  • Screen analogs against kinase panels (e.g., EGFR, VEGFR2) and microbial strains.
  • Compare IC₅₀/MIC values to identify potency trends .

Data Analysis :

  • Use computational tools (e.g., molecular docking) to correlate substituent effects with target binding .

Advanced: How should researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

Answer:
Strategies :

Assay Standardization :

  • Control variables: cell line passage number, serum concentration, and incubation time .

Structural Validation :

  • Confirm compound purity (HPLC ≥95%) and stereochemistry (X-ray crystallography) to rule out batch variability .

Meta-Analysis :

  • Compare data across studies using analogous compounds (e.g., 3-(1-(furan-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one) to identify trends .

Advanced: What computational approaches are effective for target identification and mechanism elucidation?

Answer:
Methodological Pipeline :

Molecular Docking :

  • Use AutoDock Vina to model interactions with EGFR (PDB: 1M17). Prioritize residues (e.g., Lys721, Thr766) for hydrogen bonding .

Molecular Dynamics (MD) Simulations :

  • Simulate ligand-protein stability (GROMACS, 100 ns) to assess binding mode persistence .

QSAR Modeling :

  • Develop predictive models (e.g., Random Forest) using descriptors like logP, polar surface area, and H-bond donors .

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